Cas no 2126143-04-0 (CID 132327637)

CID 132327637 structure
CID 132327637 structure
Product name:CID 132327637
CAS No:2126143-04-0
MF:C14H21NO3
MW:251.321444272995
CID:5254766

CID 132327637 Chemical and Physical Properties

Names and Identifiers

    • Z2799032378
    • CID 132327637
    • Inchi: 1S/C14H21NO3/c1-14(2,3)18-13(16)15-5-9-7-4-8(10(9)6-15)12-11(7)17-12/h7-12H,4-6H2,1-3H3/t7-,8+,9-,10+,11+,12-
    • InChI Key: DNQISHJFYDPYIS-SQJYRNMJSA-N
    • SMILES: O1[C@H]2[C@@H]1[C@@H]1C[C@H]2[C@@H]2CN(C(=O)OC(C)(C)C)C[C@H]12

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 380
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.1

CID 132327637 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-383916-0.5g
tert-butyl (1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
2126143-04-0 95%
0.5g
$407.0 2024-06-05
Enamine
EN300-383916-5.0g
tert-butyl (1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
2126143-04-0 95%
5.0g
$1530.0 2024-06-05
Enamine
EN300-383916-0.1g
tert-butyl (1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
2126143-04-0 95%
0.1g
$152.0 2024-06-05
1PlusChem
1P01EBZP-100mg
tert-butyl -rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
2126143-04-0 95%
100mg
$243.00 2023-12-19
1PlusChem
1P01EBZP-250mg
tert-butyl -rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
2126143-04-0 95%
250mg
$320.00 2023-12-19
1PlusChem
1P01EBZP-500mg
tert-butyl -rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
2126143-04-0 95%
500mg
$565.00 2023-12-19
Aaron
AR01EC81-250mg
tert-butyl -rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
2126143-04-0 95%
250mg
$322.00 2023-12-15
Aaron
AR01EC81-5g
tert-butyl -rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
2126143-04-0 95%
5g
$2129.00 2023-12-15
Aaron
AR01EC81-10g
tert-butyl -rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
2126143-04-0 95%
10g
$3145.00 2023-12-15
Aaron
AR01EC81-1g
tert-butyl -rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate
2126143-04-0 95%
1g
$751.00 2023-12-15

Additional information on CID 132327637

Professional Introduction to Compound with CAS No. 2126143-04-0 and Product Name CID 132327637

Compound with the CAS number 2126143-04-0 and the product name CID 132327637 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique chemical structure and potential therapeutic applications. The molecular framework of this compound exhibits a high degree of complexity, which has been a focal point for researchers aiming to explore its pharmacological properties. The chemical composition and stereochemistry of 2126143-04-0 have been meticulously studied to understand its interactions with biological targets, particularly in the context of modulating cellular pathways relevant to human health.

The synthesis of CID 132327637 involves sophisticated organic reactions that highlight the ingenuity of modern synthetic methodologies. Researchers have leveraged cutting-edge techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation to construct the desired molecular architecture. These synthetic strategies not only demonstrate the versatility of transition metal catalysis but also underscore the importance of precision in molecular construction for achieving desired biological activity.

In recent years, there has been a surge in interest regarding small molecules that can modulate protein-protein interactions (PPIs). The compound 2126143-04-0 has emerged as a promising candidate in this domain due to its ability to interfere with key PPIs involved in inflammatory responses and cancer progression. Preliminary studies have indicated that this compound can inhibit the interaction between specific inflammatory cytokines and their receptors, thereby offering a novel approach to treating chronic inflammatory disorders.

Furthermore, the potential of CID 132327637 as an anticancer agent has been extensively investigated. Preclinical studies have demonstrated that this compound can selectively target malignant cells by disrupting critical signaling pathways that promote tumor growth and survival. The mechanism of action involves the inhibition of kinases that are overexpressed in various cancer types, leading to apoptosis and reduced tumor proliferation. These findings have positioned 2126143-04-0 as a lead compound for further development into a therapeutic agent.

The pharmacokinetic profile of CID 132327637 has also been a subject of intense research. Studies have shown that this compound exhibits favorable solubility and bioavailability, which are essential characteristics for an effective drug candidate. Additionally, its metabolic stability suggests that it can maintain its integrity throughout the digestive system, ensuring efficient absorption into the bloodstream. These pharmacokinetic properties make 2126143-04-0 an attractive option for oral administration, which would enhance patient compliance compared to injectable therapies.

One of the most exciting aspects of CID 132327637 is its potential in combination therapy. Researchers have observed synergistic effects when this compound is used in conjunction with other chemotherapeutic agents. This synergy not only enhances the overall efficacy of treatment but also reduces the likelihood of drug resistance development. Such findings are particularly relevant in the context of treating aggressive forms of cancer where combination therapies are often necessary.

The regulatory landscape for novel pharmaceutical compounds like 2126143-04-0 is stringent but well-defined. The journey from laboratory discovery to clinical approval involves rigorous testing to ensure safety and efficacy. Regulatory agencies require comprehensive data on pharmacodynamics, pharmacokinetics, toxicity, and clinical efficacy before approving a new drug. The progress made with CID 132327637 has put it on track to meet these stringent requirements, thanks to collaborative efforts between academic researchers and pharmaceutical companies.

Advances in computational chemistry have played a pivotal role in understanding the behavior of 2126143-04-0 at both molecular and cellular levels. Molecular dynamics simulations have provided insights into how this compound interacts with biological targets, while quantum mechanical calculations have helped optimize its structure for improved potency and selectivity. These computational approaches complement experimental studies by offering predictive models that can guide further development efforts.

The ethical considerations surrounding pharmaceutical research are also paramount. Ensuring that research involving compounds like CID 132327637 adheres to ethical guidelines is crucial for maintaining public trust and fostering innovation. Transparent reporting of research findings, along with responsible dissemination of information, helps build credibility within the scientific community and among patients who may benefit from these advancements.

In conclusion, compound with CAS number 2126143-04-0 and product name CID 132327637 represents a significant stride forward in pharmaceutical chemistry. Its unique chemical properties, coupled with promising preclinical results, position it as a strong candidate for further development into therapeutic agents for treating chronic diseases such as cancer and inflammation-related disorders. The collaborative efforts between academia and industry, along with advancements in computational chemistry and regulatory frameworks, bode well for the future prospects of this remarkable compound.

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